molecular formula C19H14Cl2N2O5S2 B15284452 5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15284452
M. Wt: 485.4 g/mol
InChI Key: DSLWNXGZJGUNFS-OCGTYUBOSA-N
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Description

5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of two benzylidene groups, each substituted with chloro, hydroxy, and methoxy groups, attached to a thiazolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, converting them to alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological studies, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways in pathogens and cancer cells makes it a potential therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or cell cycle regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-hydroxy-5-methoxybenzaldehyde
  • Thiosemicarbazide
  • 2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one lies in its dual benzylidene substitution and the presence of both chloro and methoxy groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C19H14Cl2N2O5S2

Molecular Weight

485.4 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(E)-(2-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14Cl2N2O5S2/c1-27-15-3-9(11(20)6-13(15)24)5-17-18(26)23(19(29)30-17)22-8-10-4-16(28-2)14(25)7-12(10)21/h3-8,24-25H,1-2H3/b17-5-,22-8+

InChI Key

DSLWNXGZJGUNFS-OCGTYUBOSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3Cl)O)OC)Cl)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3Cl)O)OC)Cl)O

Origin of Product

United States

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